DDR1-IN-2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

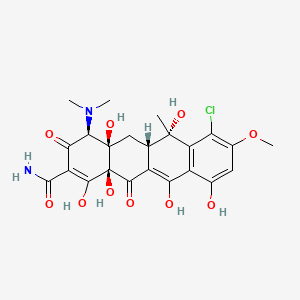

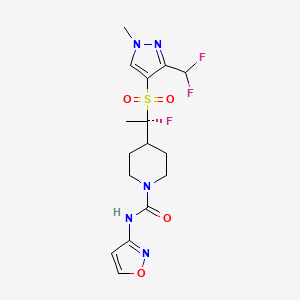

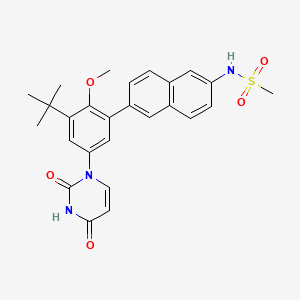

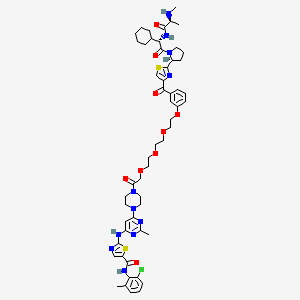

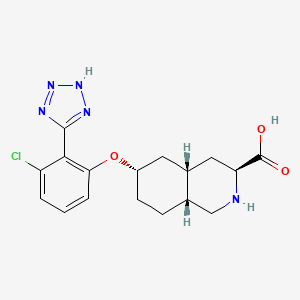

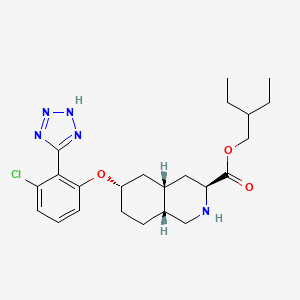

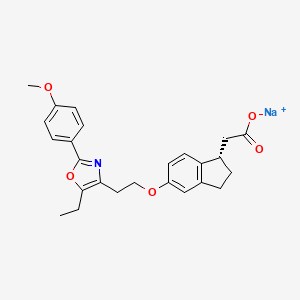

DDR1-IN-2 est un inhibiteur puissant et sélectif du récepteur tyrosine kinase de domaine discoïdine 1 (DDR1), un récepteur tyrosine kinase activé par le collagène. Le DDR1 joue un rôle crucial dans divers processus cellulaires, notamment la prolifération cellulaire, l'adhésion, la migration et le remodelage de la matrice. Une dysrégulation du DDR1 a été associée à plusieurs maladies, notamment le cancer et la fibrose .

Applications De Recherche Scientifique

DDR1-IN-2 has a wide range of scientific research applications, including:

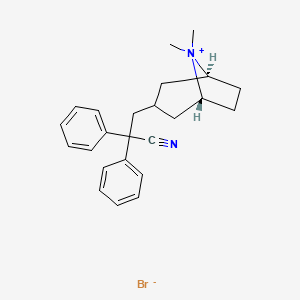

Chemistry: Used as a tool compound to study the structure-activity relationship of DDR1 inhibitors.

Biology: Investigated for its role in cellular signaling pathways and its effects on cell behavior.

Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer and fibrosis.

Industry: Utilized in drug discovery and development processes to identify and optimize new DDR1 inhibitors.

Mécanisme D'action

DDR1-IN-2 exerts its effects by selectively inhibiting the kinase activity of DDR1. This inhibition prevents the autophosphorylation of DDR1, thereby blocking downstream signaling pathways involved in cell proliferation, adhesion, and migration. The molecular targets include the ATP-binding site of DDR1, and the pathways involved are primarily related to collagen binding and receptor activation .

Similar Compounds:

DDR1-IN-1: Another potent DDR1 inhibitor with a similar mechanism of action.

DDR2-IN-1: Inhibits DDR2, a closely related receptor tyrosine kinase with distinct biological roles.

DDR1-IN-3: A newer generation DDR1 inhibitor with improved selectivity and potency.

Uniqueness: this compound is unique due to its high selectivity for DDR1 over other kinases, making it a valuable tool for studying DDR1-specific pathways. Its potency and selectivity also make it a promising candidate for therapeutic development .

Analyse Biochimique

Biochemical Properties

DDR1-IN-2 interacts with various enzymes, proteins, and other biomolecules. The Discoidin Domain Receptors, DDR1 and DDR2, are known to regulate various cellular signaling pathways, cell proliferation, adhesion, migration, and matrix remodeling . The dysregulation of these receptors may lead to metastatic cancer progressions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, DDR1 and DDR2 have been shown to regulate various cellular signaling pathways, cell proliferation, adhesion, migration, and matrix remodeling .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is known to bind with biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The mechanism of extracellular collagen binding and activation of cytosolic kinase domain of the receptors is not yet clear .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues It could interact with transporters or binding proteins, and it could affect its localization or accumulation

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du DDR1-IN-2 implique plusieurs étapes, notamment la formation d'intermédiaires clés et les réactions de couplage finales. La voie de synthèse commence généralement par la préparation d'un squelette central, suivie de modifications de groupes fonctionnels pour introduire des substituants spécifiques. Les conditions réactionnelles impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour atteindre des rendements élevés et une grande pureté .

Méthodes de production industrielle : La production industrielle de this compound peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir la cohérence et l'efficacité. Cela inclut l'utilisation de réacteurs automatisés, de systèmes à flux continu et de mesures strictes de contrôle de la qualité pour produire le composé à l'échelle commerciale .

Analyse Des Réactions Chimiques

Types de réactions : DDR1-IN-2 subit diverses réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants :

Oxydation : Les réactifs courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Les réactifs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles dans des conditions contrôlées.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés oxydés, tandis que les réactions de substitution peuvent produire divers analogues substitués .

4. Applications de recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier la relation structure-activité des inhibiteurs du DDR1.

Biologie : Enquêté pour son rôle dans les voies de signalisation cellulaire et ses effets sur le comportement cellulaire.

Médecine : Exploré comme agent thérapeutique potentiel pour le traitement de maladies telles que le cancer et la fibrose.

5. Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement l'activité kinase du DDR1. Cette inhibition empêche l'autophosphorylation du DDR1, bloquant ainsi les voies de signalisation en aval impliquées dans la prolifération cellulaire, l'adhésion et la migration. Les cibles moléculaires comprennent le site de liaison à l'ATP du DDR1, et les voies impliquées sont principalement liées à la liaison au collagène et à l'activation du récepteur .

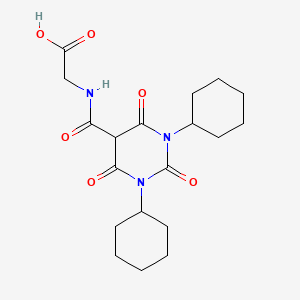

Composés similaires :

DDR1-IN-1 : Un autre inhibiteur puissant du DDR1 avec un mécanisme d'action similaire.

DDR2-IN-1 : Inhibe le DDR2, un récepteur tyrosine kinase étroitement apparenté avec des rôles biologiques distincts.

DDR1-IN-3 : Un inhibiteur du DDR1 de nouvelle génération avec une sélectivité et une puissance améliorées.

Unicité : this compound est unique en raison de sa haute sélectivité pour le DDR1 par rapport aux autres kinases, ce qui en fait un outil précieux pour étudier les voies spécifiques au DDR1. Sa puissance et sa sélectivité en font également un candidat prometteur pour le développement thérapeutique .

Propriétés

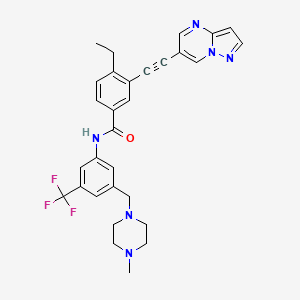

IUPAC Name |

4-ethyl-N-[3-[(4-methylpiperazin-1-yl)methyl]-5-(trifluoromethyl)phenyl]-3-(2-pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29F3N6O/c1-3-23-6-7-25(16-24(23)5-4-21-18-34-28-8-9-35-39(28)20-21)29(40)36-27-15-22(14-26(17-27)30(31,32)33)19-38-12-10-37(2)11-13-38/h6-9,14-18,20H,3,10-13,19H2,1-2H3,(H,36,40) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDLPXZXBWGJRGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)CN3CCN(CC3)C)C#CC4=CN5C(=CC=N5)N=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29F3N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: 7rh (also known as Ddr1-IN-2) is a potent and selective ATP-competitive inhibitor of DDR1 kinase activity. [] Binding of 7rh to the kinase domain of DDR1 prevents the receptor's activation by its ligand, collagen. [] This inhibition disrupts downstream signaling cascades typically initiated by DDR1 activation, including the PYK2 and PEAK1 pathways. [] As a result, 7rh effectively reduces tumor cell proliferation, migration, and colony formation in various cancer models. [, , , ]

ANone: Unfortunately, the provided research abstracts do not disclose the detailed structural characterization of 7rh, including its molecular formula, weight, or spectroscopic data.

ANone: The research focuses on 7rh as a DDR1 kinase inhibitor, not as a catalyst. Therefore, information about its catalytic properties, reaction mechanisms, selectivity, or uses in catalytic applications is not available in these abstracts.

ANone: The provided abstracts don't mention the use of computational chemistry or modeling techniques like simulations, calculations, or QSAR models specifically for 7rh.

ANone: The research abstracts don't provide specific details regarding the SAR of 7rh. Further investigations are needed to understand how structural modifications might affect its activity, potency, and selectivity profile.

ANone: The research abstracts primarily focus on the biological activity and therapeutic potential of 7rh. Details regarding SHE regulations, compliance, risk minimization, and responsible practices associated with 7rh are not discussed.

A: While the specific PK/PD profile and ADME properties of 7rh are not detailed in these abstracts, one study demonstrates that 7rh is well-tolerated in mice at doses up to 30 mg/kg given daily via oral gavage. []

ANone: Several studies highlight the efficacy of 7rh in both in vitro and in vivo settings:

ANone: The provided research abstracts do not provide information regarding resistance mechanisms or cross-resistance profiles associated with 7rh.

A: While detailed toxicological data is not presented in the abstracts, one study indicates that 7rh is well-tolerated in mice at doses up to 30 mg/kg administered daily via oral gavage. []

ANone: The provided research abstracts do not delve into specific drug delivery and targeting strategies for 7rh.

A: Although the abstracts do not directly address the use of biomarkers for predicting 7rh efficacy or monitoring treatment response, one study suggests that DDR1 expression levels could potentially serve as a prognostic biomarker. [] Higher DDR1 expression was correlated with a poorer prognosis in osteosarcoma patients. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.